molecular formula C10H15BrClNO B2615337 3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 1803598-60-8

3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B2615337
CAS No.: 1803598-60-8
M. Wt: 280.59
InChI Key: GNGVXKJZJDUGPR-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene, which is then reduced to 4-bromo-β-aminostyrene. This intermediate is further reacted with methyl acrylate to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the bromophenyl group can yield a phenyl derivative.

Scientific Research Applications

3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride
  • 3-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
  • 3-Amino-3-(4-methylphenyl)-2-methylpropan-1-ol hydrochloride

Uniqueness

3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique halogen bonding interactions, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

3-amino-3-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-7(6-13)10(12)8-2-4-9(11)5-3-8;/h2-5,7,10,13H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGVXKJZJDUGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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